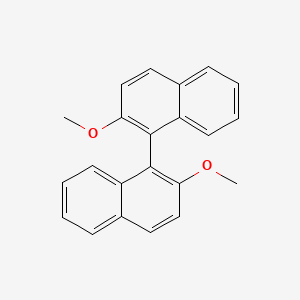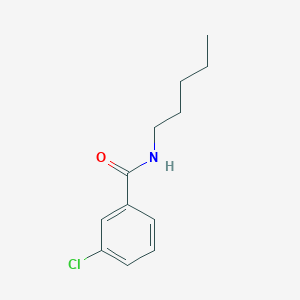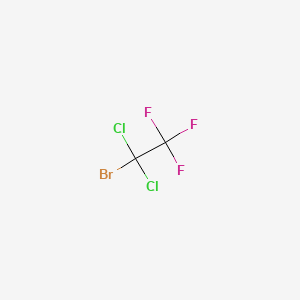
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
Descripción general
Descripción
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is an organic compound that can be used in various fields of life sciences . It has a molecular weight of 353.42 . The IUPAC name for this compound is ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.42 . More detailed physical and chemical properties were not found in the available resources .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-DL-Ala-OH is a versatile reagent used in Fmoc solid-phase peptide synthesis . It’s commonly used as a building block in the preparation of triazolopeptides, and azapeptides . This method of peptide synthesis allows for the production of complex peptides and proteins, which are crucial in biological research and drug development .
Hydrogel Formulation
Fmoc-DL-Ala-OH has been used to construct hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They have a wide range of applications, including tissue engineering, drug delivery, and wound treatments .
Biosensors
Self-assembled Fmoc-DL-Ala-OH materials have been proposed as biosensors for the detection of amyloid fibrils . Amyloid fibrils are associated with several major human illnesses, including Alzheimer’s and Parkinson’s diseases .
Industrial and Biotechnological Applications
Beyond biomedical applications, Fmoc-DL-Ala-OH nanomaterials have been investigated for use in industrial and biotechnological fields . These include chemical catalysis, nanoreactors development, optical engineering, energy harvesting, antifouling, and biocompatible coating applications, optoelectronics, potential immuno-responsive agents, and absorbents systems for oil/water separation .
pH-Controlled Ambidextrous Gelation
Fmoc-DL-Ala-OH exhibits pH-controlled ambidextrous gelation . This means it can form both hydrogels and organogels at different pH values . This property is significant among gelators and could be useful in a variety of applications .
Drug Carrier
Fmoc-DL-Ala-OH has been studied as a potential drug carrier . Its ability to form stable hydrogels makes it a promising candidate for delivering drugs to specific locations in the body .
Dye Removal
Fmoc-DL-Ala-OH gels have been found to have dye removal properties . This could be useful in environmental cleanup efforts .
Proteomics Studies
Fmoc-DL-Ala-OH is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, and Fmoc-DL-Ala-OH could be used to synthesize peptides for these studies .
Mecanismo De Acción
Target of Action
As a fmoc protected alanine derivative, it is primarily used in the synthesis of peptides .
Mode of Action
Fmoc-DL-Ala-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids, which are the building blocks of proteins. The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis process .
Biochemical Pathways
Fmoc-DL-Ala-OH is involved in the synthesis of peptides, which are integral components of various biochemical pathways. For instance, it has been used as a building block in the preparation of triazolopeptides and azapeptides . These peptides can then participate in numerous biological processes, including signal transduction, immune response, and cellular function regulation .
Pharmacokinetics
It’s known that deuterium labeled dl-alanine-2-n-fmoc, a variant of fmoc-dl-ala-oh, has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The molecular and cellular effects of Fmoc-DL-Ala-OH’s action are primarily related to its role in peptide synthesis. By facilitating the formation of peptides, Fmoc-DL-Ala-OH contributes to the production of proteins that are essential for various cellular functions .
Action Environment
The action, efficacy, and stability of Fmoc-DL-Ala-OH can be influenced by various environmental factors. For instance, the concentration of Fmoc-DL-Ala-OH can affect the quality of perovskite films in solar cells. A study found that 1.5 mg/mL was the optimal passivation concentration for perovskite films .
Safety and Hazards
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275950, DTXSID70865784 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_39542 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
CAS RN |
35661-39-3, 35661-38-2 | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-chloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424567.png)
![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)


![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)
